3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole”, compounds with similar structures have been synthesized through various methods. For instance, pyrrolidin-2-ones and 3-iodopyrroles have been synthesized via cascade reactions of N-substituted piperidines .Molecular Structure Analysis
The molecular structure of “3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole” comprises a five-membered oxadiazole ring attached to a pyrrolidine ring and a bromophenyl group . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom .Scientific Research Applications
Neuroprotective Agent
The oxadiazole derivative may serve as a neuroprotective agent due to its potential to modulate neurotransmitter systems. Compounds with similar structures have been shown to interact with acetylcholinesterase (AchE), an enzyme crucial for nerve pulse transmission . By inhibiting AchE, this compound could help manage diseases characterized by neurodegeneration, such as Alzheimer’s.
Antioxidant Applications
Oxadiazoles have been associated with antioxidant properties, which are vital in combating oxidative stress in cells . This compound could be used to protect cells from oxidative damage, which is linked to various chronic diseases, including cancer and cardiovascular diseases.
Antimicrobial Activity
The structural similarity of this compound to other bromophenyl derivatives suggests potential antimicrobial activity. These compounds can be designed to target specific bacterial enzymes or pathways, providing a new avenue for antibiotic development .
Cancer Research
In cancer research, oxadiazoles have shown promise due to their antitumor activities. The compound could be investigated for its efficacy in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines .
properties
IUPAC Name |
3-[(2-bromophenyl)methyl]-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-10-5-2-1-4-9(10)8-12-16-13(18-17-12)11-6-3-7-15-11/h1-2,4-5,11,15H,3,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOCQUHGIQHRMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)CC3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.